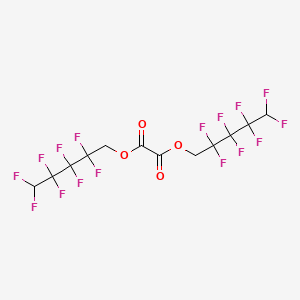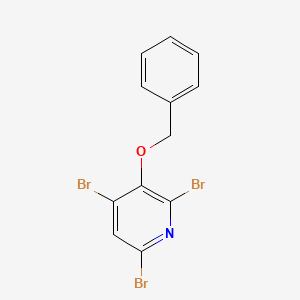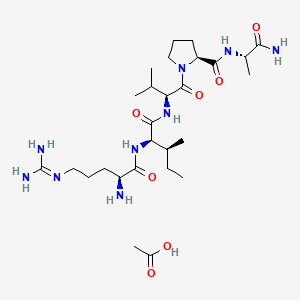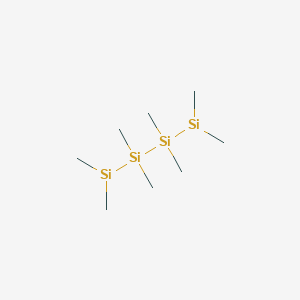
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) ethanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) ethanedioate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability, chemical resistance, and low surface energy, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,3,3,4,4,5,5-octafluoropentyl) ethanedioate typically involves the esterification of ethanedioic acid (oxalic acid) with 2,2,3,3,4,4,5,5-octafluoropentanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) ethanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of strong acids or bases, leading to the formation of ethanedioic acid and 2,2,3,3,4,4,5,5-octafluoropentanol.
Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, although these reactions typically require harsh conditions due to the strong C-F bonds.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under elevated temperatures and pressures.
Major Products
Hydrolysis: Ethanedioic acid and 2,2,3,3,4,4,5,5-octafluoropentanol.
Reduction: Bis(2,2,3,3,4,4,5,5-octafluoropentyl) ethanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) ethanedioate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of fluorinated polymers and materials with unique surface properties.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its role in developing imaging agents for diagnostic purposes.
Industry: Utilized in the production of coatings, lubricants, and surfactants due to its low surface energy and chemical resistance.
Wirkmechanismus
The mechanism of action of Bis(2,2,3,3,4,4,5,5-octafluoropentyl) ethanedioate is primarily related to its chemical stability and resistance to degradation. The multiple fluorine atoms create a highly stable structure that resists hydrolysis and oxidation. In biological systems, its biocompatibility and stability make it a suitable candidate for drug delivery and imaging applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate: Another fluorinated compound used in polymer synthesis.
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: A related alcohol used as a cosurfactant in nanomaterial synthesis.
Phosphonic acid, bis(2,2,3,3,4,4,5,5-octafluoropentyl) ester: A similar ester with applications in surface modification.
Uniqueness
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) ethanedioate stands out due to its dual ester functionality, which provides unique reactivity and versatility in chemical synthesis. Its high fluorine content also imparts exceptional thermal and chemical stability, making it suitable for demanding applications in various fields.
Eigenschaften
CAS-Nummer |
866-11-5 |
|---|---|
Molekularformel |
C12H6F16O4 |
Molekulargewicht |
518.15 g/mol |
IUPAC-Name |
bis(2,2,3,3,4,4,5,5-octafluoropentyl) oxalate |
InChI |
InChI=1S/C12H6F16O4/c13-5(14)9(21,22)11(25,26)7(17,18)1-31-3(29)4(30)32-2-8(19,20)12(27,28)10(23,24)6(15)16/h5-6H,1-2H2 |
InChI-Schlüssel |
FWEUVFAWFAONTR-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OC(=O)C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14756978.png)
![1h-Cyclopenta[b]quinoxaline](/img/structure/B14756985.png)

![2-[4-[[4-[3-Benzyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]methyl]phenyl]acetic acid](/img/structure/B14757009.png)



![[3-Amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid](/img/structure/B14757038.png)
![3-(7-Amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-[2-[2-(3,4-difluorophenyl)cyclopropyl]oxyethoxy]cyclopentane-1,2-diol](/img/structure/B14757041.png)


